(4-Oxopentyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxopentyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 4-oxopentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxopentyl)boronic acid typically involves the reaction of an appropriate organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as trimethyl borate (B(OCH₃)₃) at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Oxopentyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronic acid derivatives.
Reduction: Formation of borane complexes.
Substitution: Participation in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃) in aqueous or organic solvents.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Borane complexes.
Substitution: Biaryl compounds or other cross-coupled products.
Wissenschaftliche Forschungsanwendungen
(4-Oxopentyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy and as a component of boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (4-Oxopentyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate complexes .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4-Oxopentyl)boronic acid is unique due to its 4-oxopentyl chain, which imparts distinct reactivity and properties compared to other boronic acids. For example, phenylboronic acid and its derivatives are commonly used in Suzuki–Miyaura coupling reactions, but this compound offers additional functionalization possibilities due to its ketone group .
Eigenschaften
CAS-Nummer |
87100-25-2 |
---|---|
Molekularformel |
C5H11BO3 |
Molekulargewicht |
129.95 g/mol |
IUPAC-Name |
4-oxopentylboronic acid |
InChI |
InChI=1S/C5H11BO3/c1-5(7)3-2-4-6(8)9/h8-9H,2-4H2,1H3 |
InChI-Schlüssel |
NMLNSCTXYFNWKI-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.